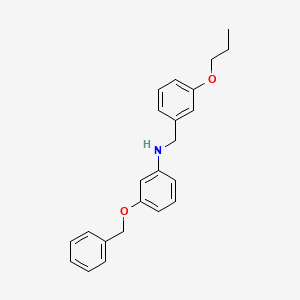

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline

Description

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline is a substituted aniline derivative characterized by a benzyloxy group at the 3-position of the aniline ring and an N-linked 3-propoxybenzyl substituent. This compound belongs to a class of molecules widely explored in medicinal chemistry and materials science due to their tunable electronic and steric properties. Its synthesis typically involves palladium-catalyzed cross-coupling or reductive amination reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

3-phenylmethoxy-N-[(3-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-2-14-25-22-12-6-10-20(15-22)17-24-21-11-7-13-23(16-21)26-18-19-8-4-3-5-9-19/h3-13,15-16,24H,2,14,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKALZQPYCNOMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline typically involves a multi-step process. One common synthetic route starts with the preparation of the benzyloxy aniline intermediate. This can be achieved by reacting aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyloxy aniline is then subjected to a nucleophilic substitution reaction with 3-propoxybenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–5°C. Para substitution dominates due to steric blocking of ortho sites by the benzyloxy group .

-

Sulfonation : Achieved with fuming H₂SO₄, yielding sulfonic acid derivatives at the activated ring positions .

Limitations :

-

Friedel-Crafts alkylation/acylation is impeded due to coordination of the aniline’s NH₂ group with AlCl₃, forming non-reactive complexes .

-

Polysubstitution is common unless protecting groups (e.g., acetylation of NH₂) are employed .

Reduction Reactions

The aniline moiety undergoes selective reduction under controlled conditions:

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aromatic framework:

-

Suzuki-Miyaura Coupling : Requires bromination at the para position (Br₂/FeBr₃) followed by Pd(PPh₃)₄ and arylboronic acid to form biaryl products .

-

Ullmann Coupling : With CuI/1,10-phenanthroline, facilitates C–N bond formation with aryl halides .

Acylation of Amine

-

Reagents : Acetyl chloride (CH₃COCl), pyridine base.

-

Product : N-Acetyl derivative, blocking the amine for subsequent EAS .

Ether Deprotection

-

Benzyloxy Removal : H₂/Pd-C in EtOH cleaves the benzyl ether to yield a phenolic OH group .

-

Propoxy Cleavage : BBr₃ in CH₂Cl₂ at −78°C removes the propoxy group selectively .

Diazotization and Radical Pathways

-

Diazonium Salt Formation : Treatment with NaNO₂/H₂SO₄ at 0°C generates a diazonium intermediate.

-

Sandmeyer Reaction : CuBr/HBF₄ replaces the diazo group with Br, enabling halogenation at meta positions .

Mechanism : Radical intermediates form in the presence of Cu(I), facilitating aryl radical coupling or substitution .

Oxidation Reactions

-

Amine Oxidation : KMnO₄/H₂SO₄ converts the NH₂ group to a nitroso (–NO) derivative.

-

Ether Oxidation : Ozone (O₃) followed by Zn/H₂O cleaves propoxy chains to carbonyl groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline typically involves the reaction of an appropriate benzyloxy-substituted aniline with a propoxybenzyl halide. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide or toluene to facilitate the formation of the desired compound. The structure of this compound allows for potential modifications that can enhance its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyloxy-substituted anilines have been shown to possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that the compound could be explored for developing new antibiotics.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Studies on related anilines have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of this compound on different cancer cell lines warrant further investigation.

Neurological Disorders

Given its potential biological activities, this compound may have applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Drug Development

The versatility of the compound allows for modifications that could lead to new drug candidates targeting specific diseases. For example, the introduction of various substituents can enhance selectivity and potency against particular biological targets, making it a valuable scaffold in drug design .

Antibacterial Studies

In a study examining the antibacterial properties of benzyloxy-substituted anilines, several derivatives were synthesized and tested against common pathogens. Results showed that certain modifications increased activity significantly, highlighting the importance of structural optimization in drug development .

Anticancer Research

A case study involving analogs of this compound demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. The study emphasized the need for further exploration into the mechanisms underlying these effects, which could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The benzyloxy and propoxybenzyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

- The 3-benzyloxy group alone confers moderate activity (Ki ~170 nM), comparable to 3-fluoro analogs .

- Combining a 4-methoxy benzyloxy group with a 3-chloroaniline (as in the second entry) improves affinity (Ki = 103 nM), approaching erlotinib’s potency . This highlights the synergistic effect of dual substituents.

- The propoxy chain in the target compound may balance hydrophobicity and steric effects, though direct activity data is lacking.

Electronic Effects

Physicochemical Properties

| Property | 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline | 3-Benzyloxyaniline (Simpler Analog) | 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline |

|---|---|---|---|

| Molecular Weight | ~383.5 (estimated) | 215.3 | ~345.4 |

| LogP (Predicted) | ~4.2 | ~2.8 | ~3.9 |

| Solubility | Low (hydrophobic substituents) | Moderate | Low |

Notes:

Biological Activity

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H25NO2

- Molecular Weight : 333.42 g/mol

The compound features a benzyloxy group and a propoxybenzyl moiety, which are pivotal in modulating its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing key biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that aniline derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. A case study involving related compounds demonstrated their effectiveness against breast cancer cell lines, suggesting a potential for therapeutic development in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of aniline can exhibit activity against various bacterial strains. For example, a related compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .

Enzyme Inhibition

Another area of interest is the inhibition of fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system. Compounds with similar structures have been reported to modulate FAAH activity, potentially leading to therapeutic applications in pain management and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Significant inhibition | |

| Antimicrobial | Active against bacteria | |

| Enzyme Inhibition | Modulates FAAH activity |

Detailed Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various aniline derivatives, including those similar to this compound. The compounds were tested against several cancer cell lines using MTT assays to assess cell viability. Results indicated that certain derivatives reduced cell viability by over 50% at concentrations as low as 10 µM, highlighting their potential as anticancer agents.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline, and what are the critical reaction conditions to optimize yield?

Answer:

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:

- Step 1: Alkylation of 3-propoxybenzylamine with a benzyloxy-substituted aryl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Formation of the aniline moiety through reductive amination or nucleophilic substitution, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .

Key optimization factors include: - Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (60–80°C for 12–24 hours to balance yield and side reactions).

- Catalysts (e.g., Pd/C for hydrogenation steps).

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies aromatic proton environments and confirms substitution patterns (e.g., benzyloxy vs. propoxy groups) .

- Fourier-Transform Infrared Spectroscopy (FT-IR):

- High-Performance Liquid Chromatography (HPLC):

Advanced: How can computational methods such as Density Functional Theory (DFT) be applied to predict the mesomorphic behavior and electronic properties of this compound?

Answer:

- DFT Workflow:

- Outcome:

- Predict nematic/smectic phase dominance based on alkyl chain flexibility and terminal group electron density.

Advanced: What strategies are recommended for resolving contradictions in phase transition data observed during Differential Scanning Calorimetry (DSC) analysis of this compound derivatives?

Answer:

Contradictions may arise from:

- Kinetic vs. thermodynamic control: Vary heating/cooling rates (e.g., 5°C/min vs. 2°C/min) to identify metastable phases .

- Complementary Techniques:

Basic: What are the key considerations in designing experiments to assess the thermal stability of this compound under varying atmospheric conditions?

Answer:

- Thermogravimetric Analysis (TGA):

- Conduct under N₂ (inert) vs. O₂ (oxidative) atmospheres to compare decomposition profiles .

- Isothermal Stability Tests:

- Heat samples at 150°C for 24 hours, monitoring mass loss and discoloration.

- DSC Integration:

Advanced: How does the introduction of electron-donating or withdrawing substituents on the benzyloxy group influence the liquid crystalline properties of this compound analogs?

Answer:

- Electron-Donating Groups (e.g., -OCH₃):

- Electron-Withdrawing Groups (e.g., -NO₂):

- Methodology:

Basic: What are the documented biological activities of this compound derivatives, and what in vitro assays are typically used to evaluate these activities?

Answer:

- Antimycobacterial Activity:

- Derivatives show MIC values <10 μM against Mycobacterium tuberculosis using microplate Alamar Blue assays .

- Anticancer Screening:

- MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values .

- Key Modifications:

- Substituents on the benzimidazole or benzamide moieties enhance target binding .

Advanced: What methodological approaches are employed to investigate the structure-activity relationships (SAR) of this compound in pharmacological contexts?

Answer:

- SAR Workflow:

- Analog Synthesis: Introduce substituents (e.g., halides, alkyl chains) at the benzyloxy or aniline positions .

- Biological Testing: Use dose-response assays (e.g., IC₅₀/MIC determination) .

- Computational Docking: Map binding affinities to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina .

- Data Analysis:

- Correlate logP values with membrane permeability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.